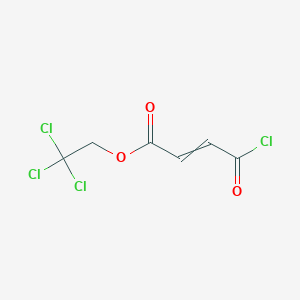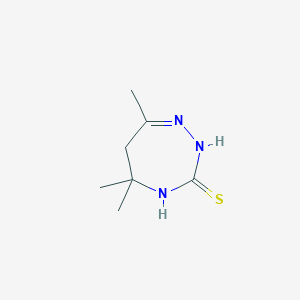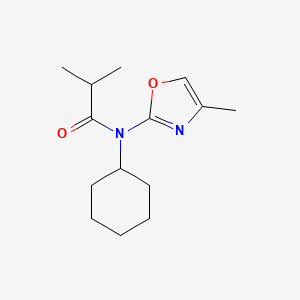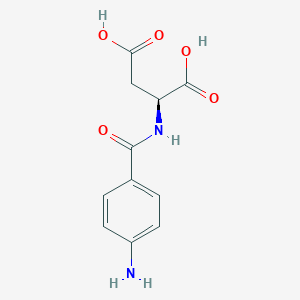
L-Aspartic acid, N-(4-aminobenzoyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Aspartic acid, N-(4-aminobenzoyl)-, also known as N-(4-aminobenzoyl)-L-glutamic acid, is a compound with the molecular formula C12H14N2O5. It is a derivative of L-aspartic acid, where the amino group is substituted with a 4-aminobenzoyl group. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, N-(4-aminobenzoyl)- typically involves the reaction of L-aspartic acid with 4-aminobenzoic acid under specific conditions. One common method is the use of ethylenediamine-N,N’-disuccinic acid lyase (EDDS lyase) as a biocatalyst. This enzyme facilitates the addition of structurally diverse arylalkylamines to fumarate, resulting in the formation of N-substituted L-aspartic acids .
Industrial Production Methods
Industrial production of this compound often involves multi-step processes, including reductive amination or asymmetric hydroamination strategies. These methods can be complex and require precise control of reaction conditions to achieve high yields and purity .
化学反应分析
Types of Reactions
L-Aspartic acid, N-(4-aminobenzoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-Aspartic acid, N-(4-aminobenzoyl)- can lead to the formation of corresponding oxo derivatives, while reduction can yield amine derivatives .
科学研究应用
L-Aspartic acid, N-(4-aminobenzoyl)- has a wide range of scientific research applications:
作用机制
The mechanism of action of L-Aspartic acid, N-(4-aminobenzoyl)- involves its interaction with specific molecular targets and pathways. It is metabolized by bacterial p-aminobenzoate auxotrophs possessing the enzyme p-aminobenzoyl-glutamate hydrolase. This enzyme catalyzes the hydrolysis of the compound, leading to the release of 4-aminobenzoic acid and L-glutamic acid . The compound’s effects are mediated through its role in folate metabolism and its interaction with folate receptors .
相似化合物的比较
L-Aspartic acid, N-(4-aminobenzoyl)- can be compared with other similar compounds, such as:
N-(4-Aminobenzoyl)-L-glutamic acid: Similar in structure but differs in the amino acid backbone.
4-Aminobenzoic acid: Lacks the L-aspartic acid moiety and has different chemical properties and applications.
Folic acid: Contains a pteridine ring system and is involved in different metabolic pathways.
The uniqueness of L-Aspartic acid, N-(4-aminobenzoyl)- lies in its specific structure, which allows it to participate in unique biochemical reactions and pathways, making it valuable for various scientific and industrial applications .
属性
CAS 编号 |
58108-00-2 |
|---|---|
分子式 |
C11H12N2O5 |
分子量 |
252.22 g/mol |
IUPAC 名称 |
(2S)-2-[(4-aminobenzoyl)amino]butanedioic acid |
InChI |
InChI=1S/C11H12N2O5/c12-7-3-1-6(2-4-7)10(16)13-8(11(17)18)5-9(14)15/h1-4,8H,5,12H2,(H,13,16)(H,14,15)(H,17,18)/t8-/m0/s1 |
InChI 键 |
YPLGAULFDCWEQI-QMMMGPOBSA-N |
手性 SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CC(=O)O)C(=O)O)N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]benzene](/img/structure/B14620632.png)

![Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl-](/img/structure/B14620644.png)
![6-Phenylbicyclo[3.2.0]hept-6-ene](/img/structure/B14620647.png)

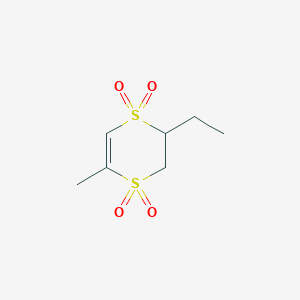
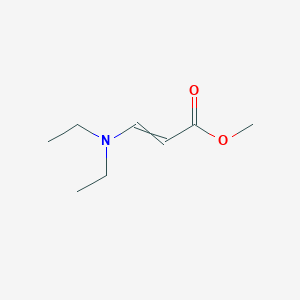

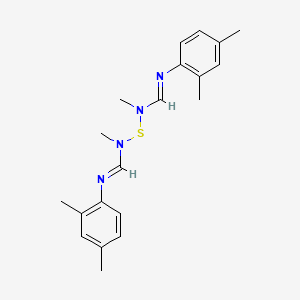
![1-Phenyl-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14620713.png)
![8a-Ethoxy-4a,8a-dihydro-4H,5H-pyrano[2,3-b]pyran](/img/structure/B14620722.png)
